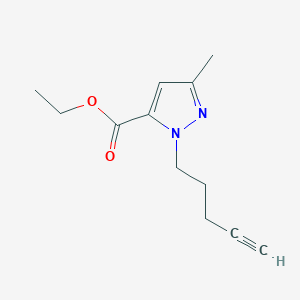

ethyl 3-methyl-1-(pent-4-yn-1-yl)-1H-pyrazole-5-carboxylate

Description

Ethyl 3-methyl-1-(pent-4-yn-1-yl)-1H-pyrazole-5-carboxylate is a pyrazole derivative featuring a 3-methyl substituent at position 3, an ethyl carboxylate group at position 5, and a pent-4-yn-1-yl chain at position 1 (Figure 1).

Properties

Molecular Formula |

C12H16N2O2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

ethyl 5-methyl-2-pent-4-ynylpyrazole-3-carboxylate |

InChI |

InChI=1S/C12H16N2O2/c1-4-6-7-8-14-11(9-10(3)13-14)12(15)16-5-2/h1,9H,5-8H2,2-3H3 |

InChI Key |

PYMYXOFNSKZBGT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1CCCC#C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-1-(pent-4-yn-1-yl)-1H-pyrazole-5-carboxylate typically involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with ethyl alcohol in the presence of a dehydrating agent. The alkyne chain is introduced through a subsequent reaction with pent-4-yn-1-ol under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-1-(pent-4-yn-1-yl)-1H-pyrazole-5-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The alkyne chain can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The alkyne group can be reduced to an alkene or alkane.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of amides or ethers.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Ethyl 3-methyl-1-(pent-4-yn-1-yl)-1H-pyrazole-5-carboxylate has been studied for its potential as an anticancer agent. Research indicates that pyrazole derivatives exhibit significant inhibitory effects on cancer cell lines, particularly in prostate cancer models. The compound's ability to modulate androgen receptors may contribute to its efficacy against hormone-dependent cancers .

2. Antimicrobial Properties

Studies have shown that pyrazole derivatives, including this compound, possess antimicrobial activity against various bacterial strains. In vitro tests demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibacterial agent .

Agricultural Science Applications

1. Herbicidal Activity

Research has indicated that compounds with pyrazole structures can serve as herbicides. This compound has shown promise in inhibiting the growth of certain weed species, making it a candidate for further investigation as a selective herbicide in agricultural practices .

2. Plant Growth Regulation

The compound may also play a role in plant growth regulation. Certain pyrazole derivatives have been linked to enhanced growth rates and improved resistance to environmental stresses in plants, indicating potential applications in agriculture for crop enhancement .

Material Science Applications

1. Synthesis of Novel Polymers

this compound can be utilized as a monomer in the synthesis of novel polymeric materials. Its unique structure allows for the incorporation of functional groups that can impart desirable properties such as increased thermal stability and enhanced mechanical strength .

2. Development of Coatings

The compound's chemical properties make it suitable for developing advanced coatings with protective characteristics. Research is ongoing into its application in creating coatings that resist corrosion and wear, which could benefit various industries including automotive and aerospace.

Data Tables

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer potential of this compound, researchers conducted assays on prostate cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting that the compound may serve as a lead for developing new anticancer therapies.

Case Study 2: Herbicidal Efficacy Assessment

A field trial was conducted to assess the herbicidal efficacy of this compound on common agricultural weeds. The compound demonstrated significant weed suppression compared to control treatments, highlighting its potential utility in sustainable agriculture.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-1-(pent-4-yn-1-yl)-1H-pyrazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The alkyne chain and pyrazole ring can form covalent bonds with active sites, leading to inhibition or activation of biological pathways. The ester group may also undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

Pyrazole derivatives with varying substituents exhibit distinct physicochemical and biological properties. Key analogues include:

- Alkyne vs. Aryl Groups : The pent-4-yn-1-yl chain in the target compound introduces linear geometry and reactivity absent in aryl-substituted analogues (e.g., halogenated or methoxy groups in ). This alkyne enables modular derivatization, contrasting with the static electronic effects of aryl substituents .

- Electron-Withdrawing Groups : Trifluoromethyl (Compound 189) and sulfonyl groups () enhance metabolic stability and binding affinity to hydrophobic enzyme pockets, whereas the alkyne may prioritize functionalization over direct bioactivity .

Physical and Crystallographic Properties

Melting points and crystal packing are governed by substituent polarity and hydrogen-bonding capacity:

- Fluorinated and chlorinated analogues () exhibit lower melting points (87–106°C) due to weakened intermolecular forces compared to polar sulfonyl or alkyne groups. The target compound’s alkyne may reduce melting point but enhance solubility in nonpolar solvents .

Biological Activity

Ethyl 3-methyl-1-(pent-4-yn-1-yl)-1H-pyrazole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article synthesizes available research on its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods that involve the reaction of pyrazole derivatives with alkynes. The general synthetic pathway includes the following steps:

- Formation of the Pyrazole Ring : The initial step involves the condensation of hydrazine derivatives with appropriate carbonyl compounds.

- Alkylation : The introduction of the pent-4-yn-1-yl group occurs via nucleophilic substitution.

- Esterification : Finally, the carboxylic acid is converted into an ester using ethanol in the presence of an acid catalyst.

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit varying degrees of antimicrobial activity. A study demonstrated that certain pyrazole derivatives showed significant inhibition against various bacterial strains, suggesting potential applications in developing new antibacterial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. This compound has been evaluated for its ability to inhibit pro-inflammatory cytokines in vitro. Results indicated a notable reduction in tumor necrosis factor-alpha (TNF-alpha) levels, which is crucial in inflammatory responses .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features. The presence of the alkynyl group is believed to enhance lipophilicity and improve membrane permeability, thus increasing bioavailability and efficacy against target cells.

| Compound | Activity | Remarks |

|---|---|---|

| This compound | Moderate Antimicrobial | Effective against Gram-positive bacteria |

| Derivative with halogen substituent | Enhanced Anti-inflammatory | Increased inhibition of TNF-alpha |

| Alkynyl-substituted derivative | High Lipophilicity | Improved cell membrane penetration |

Study on Antimicrobial Activity

In a comparative study involving several pyrazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating moderate antimicrobial efficacy .

In Vivo Anti-inflammatory Study

An in vivo study assessed the anti-inflammatory effects of ethyl 3-methyl-1-(pent-4-yn-1-y)-pyrazole in a carrageenan-induced paw edema model in rats. Results showed a significant reduction in paw swelling compared to the control group, suggesting its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.